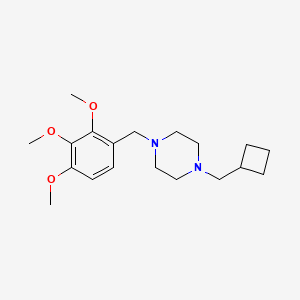![molecular formula C18H22O2 B5116613 1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)
1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene), commonly known as Bis(3-methylphenyl) 1,4-butanediol, is a synthetic organic compound with the molecular formula C22H26O2. It is a white crystalline solid that is soluble in organic solvents. This compound is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of Bis(3-methylphenyl) 1,4-butanediol is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also undergo various chemical reactions such as oxidation, reduction, and esterification.
Biochemical and Physiological Effects:
Bis(3-methylphenyl) 1,4-butanediol has no known biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it can cause skin irritation and eye damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(3-methylphenyl) 1,4-butanediol has several advantages as a reagent in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, it has some limitations as it is not very reactive and requires the use of a catalyst in most reactions.
Direcciones Futuras
There are several future directions for the use of Bis(3-methylphenyl) 1,4-butanediol in scientific research. One potential application is in the synthesis of novel materials with unique properties. It can also be used as a building block in the synthesis of new drugs and pharmaceuticals. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of Bis(3-methylphenyl) 1,4-butanediol involves the reaction of 3-methylphenol with 1,4-butanediol in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure to yield the desired product. The purity of the product can be enhanced through various purification techniques.
Aplicaciones Científicas De Investigación
Bis(3-methylphenyl) 1,4-butanediol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions. This compound is also used as a building block in the synthesis of various other organic compounds. It has been used in the synthesis of novel polymers and materials with unique properties.
Propiedades
IUPAC Name |
1-methyl-3-[4-(3-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-15-7-5-9-17(13-15)19-11-3-4-12-20-18-10-6-8-16(2)14-18/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOANRPEFWMIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)

![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)
![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)

![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)
![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)

![1-cyclohexyl-4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5116629.png)

![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5116651.png)
